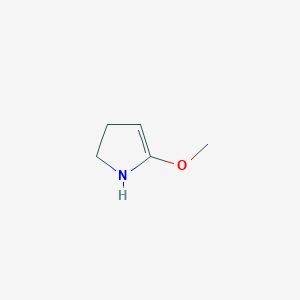

2-Methoxypyrroline

Description

BenchChem offers high-quality 2-Methoxypyrroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypyrroline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1078-28-0; 5264-35-7 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.133 |

IUPAC Name |

5-methoxy-2,3-dihydro-1H-pyrrole |

InChI |

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h3,6H,2,4H2,1H3 |

InChI Key |

QLPXKYBQRVRKPC-UHFFFAOYSA-N |

SMILES |

COC1=CCCN1 |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyrroline (CAS 5264-35-7)

Introduction: 2-Methoxypyrroline, also known by its systematic name 5-Methoxy-3,4-dihydro-2H-pyrrole, is a heterocyclic compound belonging to the class of cyclic imino ethers.[1][2] With the CAS registry number 5264-35-7, this molecule serves as a valuable intermediate in synthetic organic chemistry.[3] Its unique structural feature, the imino-ether functional group, imparts specific reactivity that is leveraged in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2-Methoxypyrroline are its molecular structure and resulting physicochemical properties. The five-membered dihydropyrrole ring is substituted at the 2-position (equivalent to the 5-position in IUPAC nomenclature for the dihydro-2H-pyrrole system) with a methoxy group, creating a cyclic imidate.

Caption: Synthetic workflow for 2-Methoxypyrroline from 2-pyrrolidinone.

Experimental Protocol: Synthesis of 2-Methoxypyrroline

This protocol describes a representative procedure. Note: This is a generalized protocol and should be adapted and performed with appropriate safety precautions by qualified personnel.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with 2-pyrrolidinone and anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath.

-

Expertise & Rationale: Flame-drying the glassware and using an inert nitrogen atmosphere are crucial to prevent moisture, which would hydrolyze the alkylating agent and the desired product. Dichloromethane is chosen for its inertness and ability to dissolve the reactants.

-

-

Addition of Alkylating Agent: Dimethyl sulfate is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Expertise & Rationale: Slow, controlled addition at low temperature manages the exothermic nature of the alkylation. The extended reaction time ensures complete conversion.

-

-

Reaction Quench and Workup: The reaction is carefully quenched by slowly adding it to a cold, saturated aqueous solution of potassium carbonate. The mixture is stirred vigorously for 1 hour.

-

Trustworthiness & Rationale: Quenching with a basic solution neutralizes any remaining acidic species and destroys excess dimethyl sulfate. This step is a self-validating control; incomplete quenching would lead to product degradation during workup.

-

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine.

-

Expertise & Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Expertise & Rationale: Anhydrous sodium sulfate is a neutral drying agent suitable for this compound.

-

-

Purification: The crude product is purified by vacuum distillation to yield 2-Methoxypyrroline as a colorless to light yellow liquid. [2] * Expertise & Rationale: Vacuum distillation is the preferred method for purifying liquids with moderate boiling points, as it prevents thermal decomposition that might occur at atmospheric pressure.

Reactivity and Applications

The reactivity of 2-Methoxypyrroline is dominated by the imino-ether functional group. It is a versatile intermediate, particularly in the synthesis of nitrogen-containing compounds.

-

Hydrolysis: The C=N bond is susceptible to hydrolysis under acidic conditions, which readily converts the molecule back to 2-pyrrolidinone and methanol. This reactivity necessitates handling and storage under anhydrous conditions.

-

Nucleophilic Addition: The electrophilic carbon atom of the C=N bond can be attacked by various nucleophiles. This allows for the introduction of different functional groups at the 2-position of the pyrrolidine ring after subsequent transformations.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules. For example, it has been shown to react with nitroacetate to form an aziridine, a key intermediate for various pharmaceuticals. [3]* Bioactivity: Some research indicates that 2-Methoxypyrroline may possess antibacterial properties, including activity against Mycobacterium tuberculosis. [3]This suggests its potential as a scaffold in the development of new therapeutic agents.

Caption: Key reactivity pathways for 2-Methoxypyrroline.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | δ ~3.5-3.8 ppm (s, 3H): Singlet for the -OCH₃ protons. δ ~3.4-3.6 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the nitrogen. δ ~2.3-2.5 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the C=N bond. δ ~1.9-2.1 ppm (quintet, 2H): Multiplet for the central -CH₂- group. |

| ¹³C NMR | δ ~170-175 ppm: Quaternary carbon of the C=N group (most downfield). δ ~53-55 ppm: Carbon of the -OCH₃ group. δ ~45-50 ppm: Carbon of the -CH₂- group adjacent to nitrogen. δ ~30-35 ppm: Carbon of the -CH₂- group adjacent to the C=N bond. δ ~20-25 ppm: Central -CH₂- carbon. |

| IR Spectroscopy | ~2850-2950 cm⁻¹: C-H stretching vibrations. ~1670-1690 cm⁻¹: Strong C=N imine stretching band. ~1250 cm⁻¹ & ~1050 cm⁻¹: C-O stretching bands for the ether linkage. Absence of: Strong C=O band (~1650 cm⁻¹ for the lactam precursor) and N-H band (~3200 cm⁻¹). |

Protocol: Spectroscopic Validation of Synthesized Product

This protocol establishes a self-validating system to confirm the identity and purity of synthesized 2-Methoxypyrroline.

-

Sample Preparation: Prepare a dilute solution of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a neat film of the liquid product between two NaCl or KBr plates for IR analysis.

-

IR Spectrum Acquisition: Acquire the IR spectrum.

-

Trustworthiness & Rationale: The primary check is for the disappearance of the strong C=O stretch of the 2-pyrrolidinone starting material and the appearance of a strong C=N stretch. This provides immediate evidence of the desired chemical transformation.

-

-

NMR Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Trustworthiness & Rationale: The ¹H NMR spectrum should integrate to the correct proton count (9H). The presence of the methoxy singlet and the distinct patterns for the three methylene groups confirms the full structure. The ¹³C NMR spectrum should show exactly 5 distinct carbon signals, with the C=N carbon appearing significantly downfield, confirming the carbon skeleton.

-

-

Data Interpretation: Compare the acquired spectra with the predicted values. The close correlation of chemical shifts, splitting patterns, and IR absorption bands validates the structure of the final product. [4][5][6]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of 2-Methoxypyrroline and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing vapors. [7][8]Ensure eyewash stations and safety showers are readily accessible. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from direct sunlight. [7][9]The recommended storage temperature is between 2-8°C. [1][2]* Incompatibilities: Keep away from strong oxidizing agents and acids, as they can cause vigorous reactions or decomposition. [8]

References

- PPG. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Ambeed.com. (n.d.). 5264-35-7 | 5-Methoxy-3,4-dihydro-2H-pyrrole.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.

- Pharmaffiliates. (n.d.). 5264-35-7 | Chemical Name : 5-Methoxy-3,4-dihydro-2H-pyrrole.

- Biosynth. (n.d.). 5-Methoxy-3,4-dihydro-2H-pyrrole | 5264-35-7.

- ChemicalBook. (n.d.). 5264-35-7(5-METHOXY-3,4-DIHYDRO-2H-PYRROLE) Product Description.

- ResearchGate. (2025). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations.

-

ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[10][8]yridine-1,3-diones. Retrieved from

- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines.

- National Institutes of Health (NIH). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.

- PubMed. (n.d.). Synthesis of Peroxynitrite in a Two-Phase System Using Isoamyl Nitrite and Hydrogen Peroxide.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5264-35-7 CAS MSDS (5-METHOXY-3,4-DIHYDRO-2H-PYRROLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. buyat.ppg.com [buyat.ppg.com]

- 10. 5264-35-7 | 5-Methoxy-3,4-dihydro-2H-pyrrole | Ethers | Ambeed.com [ambeed.com]

5-methoxy-3,4-dihydro-2H-pyrrole structure and reactivity

Structure, Reactivity, and Synthetic Utility in Heterocyclic Chemistry[1]

Executive Summary

5-Methoxy-3,4-dihydro-2H-pyrrole (CAS: 5264-35-7), also known as O-methylpyrrolidone or 2-methoxy-1-pyrroline, is a cyclic imidate (lactim ether) of high synthetic value. It serves as a versatile "masked" electrophile, bridging the gap between the stability of lactams and the reactivity of acyclic imidates.

This guide provides a rigorous technical analysis of its physicochemical profile, a validated synthesis protocol using dimethyl sulfate (DMS), and a detailed reactivity map focusing on its application in constructing pharmacologically active nitrogen heterocycles.

Part 1: Structural Analysis & Physicochemical Profile[2]

The utility of 5-methoxy-3,4-dihydro-2H-pyrrole stems from its imidate functionality (

Electronic Structure: The molecule exhibits resonance stabilization, but the contributing resonance structure places a positive charge on the oxygen, increasing the susceptibility of the C2 carbon to nucleophilic attack. Simultaneously, the C3 position (alpha to the imine) is acidic, allowing for deprotonation and subsequent electrophilic substitution.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 5-Methoxy-3,4-dihydro-2H-pyrrole | Synonyms: 2-Methoxy-1-pyrroline |

| CAS Number | 5264-35-7 | |

| Molecular Formula | MW: 99.13 g/mol | |

| Boiling Point | 118–121 °C | At 760 mmHg [1] |

| Density | 1.00 – 1.05 g/mL | At 25 °C [1] |

| Flash Point | ~26 °C | Flammable Liquid [2] |

| Solubility | Organic solvents (DCM, Ether) | Hydrolyzes in water |

| Stability | Moisture Sensitive | Store at 2–8 °C under Ar/N2 |

Part 2: Validated Synthetic Protocol

While synthesis via Meerwein’s salt (trimethyloxonium tetrafluoroborate) is cleaner, the industrial standard utilizes dimethyl sulfate (DMS) due to cost-efficiency. The following protocol is optimized for safety and yield, addressing the critical neutralization step often omitted in brief literature.

Protocol: Methylation of 2-Pyrrolidone via Dimethyl Sulfate

Safety Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Use only in a functioning fume hood with appropriate PPE (butyl rubber gloves).

Reagents:

-

2-Pyrrolidone (1.0 eq)

-

Dimethyl Sulfate (DMS) (1.05 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq, 50% aq. solution)

-

Diethyl Ether (

) or Dichloromethane (DCM) -

Potassium Carbonate (

)

Step-by-Step Methodology:

-

Complexation (Exothermic):

-

Charge a dry 3-neck round-bottom flask with 2-pyrrolidone under nitrogen atmosphere.

-

Add DMS dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature between 60–70°C.

-

Once addition is complete, heat the mixture at 60°C for 4 hours.

-

Checkpoint: The formation of the O-methylpyrrolidinium methyl sulfate salt is indicated by the mixture becoming a viscous, homogeneous oil.

-

-

Neutralization & Liberation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Critical Step: Slowly add the cold salt mixture to a stirred solution of 50% NaOH mixed with crushed ice. Do not add the base to the hot salt.

-

The pH must remain >11 to ensure the imidate exists as the free base.

-

-

Extraction & Purification:

-

Immediately extract the aqueous emulsion with

(3 x 50 mL). Note: DCM can be used but emulsions are more common. -

Wash the combined organic layers with brine.

-

Dry over anhydrous

(avoid acidic drying agents like -

Concentrate under reduced pressure.

-

-

Distillation:

-

Distill the crude oil under vacuum (recommended) or atmospheric pressure.

-

Collect the fraction boiling at 118–120°C (atmospheric).

-

Yield: Typically 75–85%.

-

Part 3: Reactivity Landscape & Mechanism

The reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole is defined by three primary vectors:

-

Nucleophilic Attack at C2: Displacement of the methoxy group by amines or carbon nucleophiles.

-

Alpha-Deprotonation (C3): Formation of metallo-enamines for alkylation.

-

Hydrolysis: Reversion to 2-pyrrolidone.

Diagram 1: Reactivity Pathways

Caption: Core reactivity vectors. The imidate functionality allows divergence into amidines, substituted pyrrolidines, or reversion to lactam.

Detailed Mechanisms

1. Aminolysis (Amidine Synthesis): The reaction with primary amines is the most common application. The amine nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. Elimination of methanol drives the equilibrium toward the cyclic amidine.

-

Application: Synthesis of bicyclic amidines (e.g., DBU analogues) or pharmacophores containing the 2-amino-1-pyrroline motif.

2. Alpha-Alkylation: Treatment with a strong, bulky base (LDA or LiTMP) at -78°C deprotonates the C3 position. The resulting lithiated species (aza-enolate equivalent) can react with alkyl halides.

-

Strategic Value: This allows for the functionalization of the pyrrolidine ring before reducing the double bond, a strategy used in the synthesis of complex alkaloids [3].

Part 4: Applications in Drug Design

The 5-methoxy-3,4-dihydro-2H-pyrrole scaffold is a "privileged structure" intermediate.

Table 2: Synthetic Applications

| Reaction Type | Target Class | Mechanism | Drug/Bio-Relevance |

| Condensation | Bipyrroles | Reaction with amino-ketones followed by cyclization. | Precursors for porphyrin analogues and conducting polymers. |

| Cycloaddition | Azabicycles | 1,3-Dipolar cycloaddition (via azomethine ylide generation). | Tropane alkaloid analogues; conformationally restricted amino acids. |

| Grignard Addition | 2-Aryl-pyrrolidines | Nucleophilic addition to C=N followed by reduction. | Synthesis of nicotine analogues and CNS active agents. |

| Spiro-cyclization | Spiro-pyrrolidines | Reaction with active methylenes (e.g., Meldrum's acid) [4].[1] | Novel antibiotics and rigidified peptidomimetics. |

Workflow: Synthesis of Spiro-3,4-dihydro-2H-pyrrole

Recent literature highlights the one-pot synthesis of spiro-derivatives using Meldrum's acid.[1] This highlights the imidate's ability to act as a bielectrophile in cascade reactions.

Caption: Cascade synthesis of spiro-pyrroles utilizing the reactivity of the pyrroline ring system [4].

References

-

ChemicalBook. (2024). 5-Methoxy-3,4-dihydro-2H-pyrrole Properties and Safety.Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-Methoxy-3,4-dihydro-2H-pyrrole.[2][3][4][5][6]Link

-

Organic Syntheses. (1939). General methods for Pyrrole synthesis and functionalization. (Contextual grounding for pyrrole reactivity). Link

-

Rasayan J. Chem. (2021). One-Pot Synthesis of Spiro-3,4-Dihydro-2H-Pyrroles Through Tandem Nucleophilic Cyclisation Reaction. Vol. 14, No. 2, 2021.[1][7] Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE, CasNo.5264-35-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | C11H13NO | CID 11052172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5264-35-7 CAS MSDS (5-METHOXY-3,4-DIHYDRO-2H-PYRROLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-Methoxy-3,4-dihydro-2H-pyrrole | 5264-35-7 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 2-Methoxypyrroline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-methoxypyrroline, a heterocyclic compound of significant interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for 2-methoxypyrroline, this guide leverages data from the structurally analogous compound, 2-methyl-1-pyrroline, to provide reliable estimations for its boiling point and density. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of these crucial physical parameters, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the protocols. This guide is intended to be a valuable resource for researchers and professionals working with this class of compounds.

Introduction to 2-Methoxypyrroline: Structure and Significance

2-Methoxypyrroline, a cyclic imino ether, is a five-membered heterocyclic compound featuring a pyrroline ring substituted with a methoxy group at the 2-position. The endocyclic double bond and the presence of both nitrogen and oxygen heteroatoms impart unique chemical reactivity to this molecule, making it a valuable intermediate in organic synthesis. Cyclic imines are a class of compounds that have garnered significant interest due to their presence in various natural products and their utility as synthetic building blocks.[1] The methoxy group in 2-methoxypyrroline can act as a leaving group in nucleophilic substitution reactions, and the imine functionality can undergo a variety of transformations, including reduction and addition reactions. These properties make 2-methoxypyrroline and its derivatives attractive scaffolds for the development of novel therapeutic agents and other functional molecules.

Core Physical Properties: A Data-Driven Approach

Precise physical property data for novel or sparsely studied compounds like 2-methoxypyrroline is often unavailable in the literature. In such cases, a scientifically sound approach is to utilize data from structurally similar compounds as a predictive tool. For this guide, we will reference the physical properties of 2-methyl-1-pyrroline, which shares the same core pyrroline ring and has a substituent at the 2-position with a similar steric and electronic profile.

Data Summary Table

| Physical Property | Estimated Value for 2-Methoxypyrroline (based on 2-Methyl-1-pyrroline) | Reference Compound |

| Boiling Point | ~104-105 °C | 2-Methyl-1-pyrroline[2] |

| Density | ~0.878 g/mL at 25 °C | 2-Methyl-1-pyrroline[3] |

Note: The provided values are estimations and should be experimentally verified for any critical applications. The presence of the oxygen atom in the methoxy group of 2-methoxypyrroline, as opposed to the methyl group in 2-methyl-1-pyrroline, may lead to slight variations in these properties due to differences in polarity and intermolecular forces. For context, another related cyclic compound, N-methyl-2-pyrrolidone, which contains a carbonyl group, exhibits a significantly higher boiling point of 202-204 °C and a density of 1.028 g/cm³.[4][5]

Experimental Determination of Physical Properties

To ensure the accuracy of physical data for 2-methoxypyrroline, experimental determination is paramount. The following sections provide detailed, step-by-step protocols for the determination of boiling point and density, designed for a research laboratory setting.

Boiling Point Determination: The Micro-Boiling Point Method

The micro-boiling point method is a reliable technique for determining the boiling point of a liquid when only a small sample volume is available. This method is based on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7]

Experimental Protocol:

-

Apparatus Setup:

-

Attach a small test tube (e.g., 75 x 10 mm) containing 0.2-0.3 mL of the 2-methoxypyrroline sample to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker filled with a high-boiling point liquid like mineral oil or silicone oil) such that the heat is distributed evenly.[8][9]

-

-

Heating and Observation:

-

Begin heating the bath gently and stir to ensure a uniform temperature distribution.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

-

Boiling Point Measurement:

-

Once a steady stream of bubbles is achieved, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[9]

-

Record the temperature. For high accuracy, the determination should be repeated at least twice, and the average value should be reported.

-

Causality Behind Experimental Choices: The use of a capillary tube provides a clear and precise indicator of the boiling point. The rapid stream of bubbles signifies that the vapor pressure of the liquid has exceeded the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary is the equilibrium point where the vapor pressure equals the external pressure. The micro-scale nature of this experiment minimizes sample usage and enhances safety.

Diagram of Micro-Boiling Point Determination Workflow

Caption: Workflow for micro-boiling point determination.

Density Determination: The Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer (also known as a specific gravity bottle). This method relies on measuring the mass of a known volume of the liquid.

Experimental Protocol:

-

Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL or 25 mL).

-

Determine and record the mass of the empty, dry pycnometer using an analytical balance.

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure there are no air bubbles.

-

Insert the stopper and wipe any excess water from the outside of the pycnometer.

-

Weigh the water-filled pycnometer and record the mass.

-

Calculate the exact volume of the pycnometer using the known density of water at the recorded temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the 2-methoxypyrroline sample, ensuring the temperature is the same as the calibration temperature.

-

Insert the stopper and wipe the exterior of the pycnometer clean.

-

Weigh the sample-filled pycnometer and record the mass.

-

-

Calculation:

Causality Behind Experimental Choices: The pycnometer method is highly accurate because it allows for a precise measurement of both the mass and the volume of the liquid. Calibrating the pycnometer with a liquid of a well-known density (like water) at a specific temperature minimizes errors associated with the nominal volume of the glassware. Maintaining a constant temperature is crucial as density is temperature-dependent.

Diagram of Density Determination Workflow

Caption: Workflow for density determination using a pycnometer.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2-methoxypyrroline, offering estimations for its boiling point and density based on the structurally similar compound, 2-methyl-1-pyrroline. Recognizing the importance of empirical data, this guide has also presented robust and validated experimental protocols for the determination of these properties. By understanding the causality behind the experimental steps, researchers can confidently apply these methods to obtain accurate and reproducible data for 2-methoxypyrroline and other valuable compounds in their research and development endeavors.

References

- TNJ Chemical Industry Co., Ltd. (n.d.). N-Methyl-2-Pyrrolidone (NMP).

-

Sciencemadness Wiki. (2020, October 27). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-pyrroline. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

University of Canterbury. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

DENSITY MEASUREMENT EXPERIMENT. (n.d.). Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Scribd. (n.d.). Density Measurement of Common Liquids. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methyl-1-Pyrroline. Retrieved from [Link]

-

ResearchGate. (n.d.). Boiling point, density ρ and dipole moment μ of some cyclic and acyclic carbonates. Retrieved from [Link]

-

The Open University. (n.d.). Teacher packs in Experimental Science PHY Pack 9 Determination of the density of liquids. Retrieved from [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Methyl-1-pyrroline. Retrieved from [Link]

-

Vilariño, N., et al. (2011). Cyclic imines: chemistry and mechanism of action: a review. Marine Drugs, 9(11), 2243-2285. Retrieved from [Link]

Sources

- 1. Cyclic imines: chemistry and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. ivypanda.com [ivypanda.com]

- 8. chymist.com [chymist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. batman.edu.tr [batman.edu.tr]

- 12. wjec.co.uk [wjec.co.uk]

Solubility Profile of 2-Methoxypyrroline: A Theoretical and Practical Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Saturated N-heterocyclic scaffolds are of paramount importance in modern medicinal chemistry, often conferring favorable pharmacokinetic and solubility properties to active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth analysis of the predicted solubility of 2-methoxypyrroline, a representative N-heterocycle, across a spectrum of aqueous and organic solvents. In the absence of extensive empirical data for this specific molecule, this paper establishes a robust predictive framework grounded in first principles of chemical interactions and the Hansen Solubility Parameters (HSP) theoretical model.[2][3] Furthermore, it provides a detailed, field-proven experimental protocol for the empirical validation of these predictions, ensuring a self-validating system for researchers. This document is intended for scientists in drug development and process chemistry, offering both a theoretical foundation and practical methodologies for handling similar heterocyclic compounds.

Introduction: The Strategic Importance of 2-Methoxypyrroline

2-Methoxypyrroline is a five-membered, unsaturated N-heterocyclic compound. Its structure, featuring a cyclic imine ether, presents a unique combination of functional groups that dictate its physicochemical behavior. The core structure consists of a pyrroline ring, with a methoxy group at the 2-position. This arrangement introduces both polarity, via the nitrogen and oxygen atoms, and non-polar character from the hydrocarbon backbone.

The study of such molecules is critical; saturated and partially saturated N-heterocycles are increasingly favored over their aromatic counterparts in drug design to overcome limitations in solubility and bioavailability.[1] Understanding the solubility of 2-methoxypyrroline is therefore a key step in predicting its behavior as a potential building block, intermediate, or final API in various formulation and reaction environments.

Diagram: Molecular Structure of 2-Methoxypyrroline

Caption: Molecular structure of 2-Methoxypyrroline.

Theoretical Framework: Predicting Solubility

The foundational principle of solubility is that "like dissolves like," meaning substances with similar intermolecular forces are more likely to be miscible.[4] While this provides a qualitative assessment, a more quantitative prediction can be achieved using solubility parameters.

The Power of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a robust method for predicting the miscibility of materials.[2][3] The model deconstructs the total Hildebrand solubility parameter into three distinct components, accounting for the different types of intermolecular interactions:[2][5]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is the square root of the sum of the squares of these components. For a solute to dissolve in a solvent, their HSP values must be similar. This similarity is quantified by the "Hansen distance" (Ra), where a smaller distance implies higher affinity.

Estimated Hansen Solubility Parameters for 2-Methoxypyrroline

To predict the solubility of 2-methoxypyrroline, we must first estimate its HSP values. This is typically done using group contribution methods, where the known HSP values for the constituent functional groups of the molecule are used to calculate the overall parameters. Based on its structure (a cyclic imine, an ether linkage, and aliphatic carbons), the estimated HSP values for 2-methoxypyrroline are:

-

δD: ~17.0 MPa⁰·⁵

-

δP: ~7.0 MPa⁰·⁵

-

δH: ~7.5 MPa⁰·⁵

These estimated values serve as the basis for predicting the compound's solubility in a range of solvents.

Predicted Solubility Profile

Using the estimated HSP values for 2-methoxypyrroline, we can now predict its solubility in water and a variety of common organic solvents.

Solubility in Water

Water is a highly polar, protic solvent with strong hydrogen bonding capabilities. Its HSP values are significantly different from those estimated for 2-methoxypyrroline, particularly in the dispersion component.

-

Water HSP: (δD=15.5, δP=16.0, δH=42.3)

-

2-Methoxypyrroline (est.): (δD=17.0, δP=7.0, δH=7.5)

The large disparity, especially in the δH component, suggests that 2-methoxypyrroline is expected to have limited solubility in water . The nitrogen and oxygen atoms can act as hydrogen bond acceptors, which will contribute to some degree of solubility. However, the non-polar hydrocarbon portion of the molecule and its inability to act as a strong hydrogen bond donor will restrict its miscibility with water.

Solubility in Organic Solvents

The solubility in organic solvents is predicted by comparing the solvent's known HSP values to the estimated values for 2-methoxypyrroline. Solvents with a smaller Hansen distance (Ra) are predicted to be better solvents.

| Solvent | Type | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | Poor | Large mismatch in polar and H-bonding parameters. |

| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 | Moderate | Good match in dispersion, but poor match in polar/H-bonding. |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | Excellent | Very close match across all three Hansen parameters. |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | Good | Good match in dispersion and H-bonding; slight mismatch in polarity. |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Moderate | The H-bonding component of ethanol is significantly higher. |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | Poor to Moderate | Significant mismatch in polar and H-bonding parameters. |

| DMSO | Polar Aprotic | 18.4 | 16.4 | 10.2 | Moderate | Good dispersion match, but polarity is significantly higher. |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | Poor to Moderate | Large mismatch in the polar component. |

Summary of Predictions: Based on the HSP analysis, solvents like dichloromethane are predicted to be excellent for dissolving 2-methoxypyrroline. Polar aprotic solvents with moderate polarity, such as acetone , are also expected to be effective. Nonpolar solvents like hexane are predicted to be poor solvents, while polar protic solvents like ethanol and methanol will have moderate to poor efficacy due to the large mismatch in their hydrogen bonding component.

Experimental Verification: A Self-Validating Protocol

Theoretical predictions require empirical validation. The OECD Test Guideline 105, "Water Solubility," provides a standardized and widely accepted "shake-flask" method for this purpose.[6][7][8] This protocol ensures trustworthy and reproducible results.

OECD 105 Shake-Flask Method Protocol

This method is suitable for substances with a water solubility greater than 10⁻² g/L.[9]

Objective: To determine the saturation concentration of 2-methoxypyrroline in a solvent at a controlled temperature.

Materials:

-

2-Methoxypyrroline (solute)

-

Selected solvents (e.g., water, dichloromethane, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge (temperature-controlled, if possible)

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of 2-methoxypyrroline to a flask containing a known volume of the solvent. The excess solid/liquid is crucial to ensure saturation is reached.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 20°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. A preliminary test should be run to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand in the thermostatic bath for at least 24 hours to allow for phase separation. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid phase. It is critical to avoid disturbing the undissolved solute.

-

Filtration (Optional but Recommended): Pass the aliquot through a syringe filter that does not adsorb the solute to remove any fine particulates.

-

Quantification: Prepare a series of calibration standards of 2-methoxypyrroline in the chosen solvent. Analyze both the standards and the sample from step 5 using a validated analytical method (e.g., GC-MS) to determine the concentration.

-

Analysis: The determined concentration represents the solubility of 2-methoxypyrroline in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the OECD 105 Shake-Flask solubility test.

Conclusion and Field-Proven Insights

This guide establishes a robust framework for understanding and predicting the solubility of 2-methoxypyrroline. The Hansen Solubility Parameter model predicts that 2-methoxypyrroline will exhibit excellent solubility in moderately polar aprotic solvents like dichloromethane, good solubility in solvents like acetone, and limited solubility in water and nonpolar aliphatic hydrocarbons.

For the drug development professional, this has several implications:

-

Reaction Chemistry: Dichloromethane or similar chlorinated solvents are likely ideal for reactions involving 2-methoxypyrroline.

-

Purification: Anti-solvents for crystallization or precipitation would likely be nonpolar hydrocarbons (e.g., hexane, heptane) or, potentially, water.

-

Formulation: The limited predicted water solubility suggests that for aqueous formulations, strategies such as co-solvents, pH adjustment (if the molecule has a basic character), or advanced formulation technologies may be necessary. The basic nitrogen in the pyrroline ring suggests that solubility may be enhanced in acidic aqueous solutions due to salt formation.

The theoretical predictions, when coupled with the provided, standardized experimental protocol, create a powerful, self-validating system for any researcher. This dual approach of prediction and verification minimizes experimental guesswork, conserves resources, and accelerates process development and formulation design.

References

- Vertex AI Search. (2024).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Taylor & Francis Online. (n.d.). Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane.

- University of Toronto. (2023). Solubility of Organic Compounds.

- American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application.

- The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.

- National Center for Biotechnology Information. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PMC.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Rowan Scientific. (n.d.). Predicting Solubility.

- Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.

- Wikipedia. (n.d.). Heterocyclic compound.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Wikipedia. (n.d.). Hansen solubility parameter.

- ACS Publications. (n.d.). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.

- ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

- ResearchGate. (n.d.). Hansen solubility parameters (HSP).

- Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Phytosafe. (n.d.). OECD 105.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. filab.fr [filab.fr]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. OECD 105 - Phytosafe [phytosafe.com]

Stability and Degradation of Cyclic Imino Ethers: A Technical Analysis of 2-Oxazolines in Atmospheric Conditions

Executive Summary

Cyclic imino ethers, particularly 2-oxazolines (4,5-dihydro-1,3-oxazoles), represent a critical class of heterocyclic monomers used in Cationic Ring-Opening Polymerization (CROP) and as masked carboxylic acids in organic synthesis.[1] While the oxazoline ring exhibits robust thermal stability (often >200°C) and resistance to radical attack, it possesses a specific vulnerability to moisture-induced hydrolysis under atmospheric conditions.

This guide delineates the mechanistic pathways of atmospheric degradation, primarily driven by humidity and trace acidity, rather than oxidative stress. For researchers, the "shelf-life" of these compounds is functionally defined by the exclusion of water. Failure to maintain anhydrous conditions leads to ring-opening, isomerization, and the cessation of "living" polymerization characteristics due to chain-transfer events.

Fundamental Chemical Reactivity

The stability of cyclic imino ethers is governed by the basicity of the imine nitrogen and the ring strain of the five-membered heterocycle.

-

Basicity: The nitrogen atom in 2-oxazoline is moderately basic (

of conjugate acid -

Electrophilicity: Protonation activates the C2 or C5 positions for nucleophilic attack. In atmospheric conditions, water acts as the nucleophile.

Table 1: Physicochemical Properties Influencing Stability

| Parameter | 2-Methyl-2-oxazoline (MeOx) | 2-Ethyl-2-oxazoline (EtOx) | 2-Phenyl-2-oxazoline (PhOx) | Impact on Stability |

| Physical State | Liquid | Liquid | Solid/Liquid | Solids generally have lower diffusion rates for moisture. |

| Hydrophilicity | High | Moderate | Low | Hydrophilic monomers absorb atmospheric moisture faster, accelerating hydrolysis. |

| Steric Hindrance (C2) | Low | Moderate | High | Bulky R-groups retard nucleophilic attack at C2. |

Atmospheric Degradation Mechanisms

The degradation of cyclic imino ethers in air is not a direct reaction with

The Hydrolysis Cascade

Upon exposure to atmospheric humidity:

-

Protonation: Trace moisture/acid protonates the nitrogen, forming the oxazolinium ion.

-

Nucleophilic Attack: Water attacks the C2 position (kinetic product) or C5 position (thermodynamic product).

-

Ring Opening: The ring cleaves to form a linear amino-ester or an amido-alcohol.

-

Isomerization: The amino-ester can undergo

acyl migration to form the thermodynamically stable amide.

Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent pathways for 2-oxazoline degradation in the presence of atmospheric moisture.

Figure 1: Mechanistic pathways of moisture-induced degradation. Note that the amino ester is often transient, converting to the stable amido alcohol.

Secondary Atmospheric Reactions (CO2)

If the ring opens to form a free amine (via amino ester formation), this amine can react with atmospheric

Experimental Assessment Protocols

To validate the quality of cyclic imino ethers before use in sensitive applications (e.g., CROP or medicinal chemistry), the following self-validating protocols should be employed.

Protocol A: 1H-NMR Purity Assay

Objective: Detect ring-opened species and hydrolysis products. Sensitivity: High (Detects <1% impurity).

-

Sampling: Take a 50 µL aliquot of the monomer under inert atmosphere (glovebox or N2 stream).

-

Solvent: Dissolve in anhydrous

or -

Acquisition: Run a standard proton sequence (16 scans min).

-

Analysis:

-

Intact Ring: Look for two triplets (approx. 3.8 ppm and 4.2 ppm) corresponding to the

and -

Degradation: Look for broad singlets (NH/OH) or shifted triplets indicating linear chains.

-

Self-Validation: The integral ratio of the ring protons must be 1:1. Any deviation suggests overlapping impurity signals.

-

Protocol B: Karl Fischer (KF) Coulometric Titration

Objective: Quantify trace water content to determine suitability for polymerization.

Target: < 50 ppm water for controlled polymerization (

-

Setup: Use a coulometric KF titrator with a diaphragm-less cell (to prevent clogging with polymer if testing mixtures).

-

Blanking: Determine drift with the septum installed.

-

Injection: Inject 1.0 mL of monomer through the septum.

-

Calculation:

. -

Interpretation:

-

< 20 ppm: Polymerization grade.

-

20-100 ppm: Suitable for synthesis/coupling but will terminate living chains.

-

100 ppm: Requires re-distillation.

-

Handling and Storage Best Practices

The following workflow ensures the integrity of cyclic imino ethers. This protocol is based on the principle that prevention of hydrolysis is easier than purification .

Storage Workflow

-

Vessel: Store in Schlenk flasks or crimp-top vials with PTFE-lined septa.

-

Atmosphere: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the liquid surface.

-

Desiccant: For bulk storage, activated 4Å molecular sieves can be added, but they must be dust-free to avoid filtration issues later.

-

Temperature: Store at 4°C or -20°C to kinetically slow hydrolysis rates, though moisture condensation upon warming must be strictly managed.

Purification Workflow (Distillation)

For monomers exhibiting degradation, simple filtration is insufficient. Distillation over a drying agent is mandatory.

Figure 2: Purification workflow for restoring degraded cyclic imino ethers.

References

-

The Decomposition of 2-Methyl-Δ2-Oxazoline in Aqueous Solution. Source: ResearchGate URL:[2][Link]

-

Hydrolytic Stability of Hydrazones and Oximes. Source: National Institutes of Health (PMC) URL:[Link]

-

Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Source: Royal Society of Chemistry (Polymer Chemistry) URL:[Link]

-

Hydrolysis of 2-Methyl-Δ2-oxazoline. An Intramolecular O-N-Acetyl Transfer Reaction. Source: Journal of the American Chemical Society URL:[3][Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Lactim Ethers via O-Methylation

Application Note: AN-SYN-042

Executive Summary

Lactim ethers (cyclic imino ethers) are versatile intermediates in medicinal chemistry, serving as precursors for amidines, tetrazoles, and the stereoselective Schöllkopf bis-lactim ether auxiliary used in asymmetric amino acid synthesis. While simple in theory, the conversion of a lactam (cyclic amide) to a lactim ether is often plagued by two failure modes: N-methylation (regioisomer formation) and hydrolysis (reversion to starting material).

This guide details the Meerwein’s Salt Protocol , the industry "gold standard" for O-methylation. Unlike dimethyl sulfate (DMS) or diazomethane, trimethyloxonium tetrafluoroborate (

Mechanistic Insight: The HSAB Principle

To control the reaction, one must understand the ambident nucleophilicity of the amide group. The amide oxygen is a "hard" nucleophile (high charge density), while the nitrogen is "soft."

-

Kinetic Control: A "hard" electrophile attacks the oxygen.

-

Thermodynamic Control: The N-methylated product (lactam) is thermodynamically more stable, but O-methylation is kinetically favored with highly reactive oxonium salts.

Meerwein’s Salt (

Figure 1: Reaction Mechanism & HSAB Selectivity

Caption: Pathway selectivity driven by HSAB theory. Hard electrophiles (

Reagent Selection Guide

While several methylating agents exist, they are not interchangeable. Use this table to select the appropriate reagent for your substrate.

| Reagent | Active Species | Selectivity (O:N) | Toxicity/Handling | Recommendation |

| Meerwein's Salt ( | Excellent (>99:1) | Solid, non-volatile, corrosive. Store at -20°C. | Primary Choice. Best for scale-up and selectivity. | |

| Dimethyl Sulfate ( | Moderate | High. Volatile, highly toxic, carcinogen. | Legacy. Use only if Meerwein's salt is unavailable. | |

| Methyl Triflate ( | Good | High. Powerful alkylator, expensive. | Specialist. Use for sterically hindered substrates. | |

| Diazomethane ( | Poor | Explosive, requires specialized glassware. | Avoid. Poor selectivity for amides. |

Detailed Protocol: The Meerwein Standard

Scope: Synthesis of O-methylcaprolactim (and analogs) from

Materials & Safety

-

Reagent: Trimethyloxonium tetrafluoroborate (Commercial or synthesized via Org. Synth. [1]). Handle in a fume hood.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Saturated aqueous

or 50% -

Atmosphere: Nitrogen or Argon (moisture exclusion is critical).

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with Lactam (1.0 equiv) .

-

Add Anhydrous DCM (5 mL per mmol lactam) . Stir to dissolve.

-

Add Trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion.

-

Note: The salt is only sparingly soluble in DCM. The reaction starts as a suspension and typically becomes a clear solution as the conversion proceeds.

-

Step 2: Reaction Monitoring

-

Stir at room temperature (20–25°C) for 12–18 hours.

-

Self-Validation Check: The disappearance of the solid Meerwein salt usually indicates reaction progress.

-

TLC Monitoring: Spot the reaction mixture. Note that the intermediate is a salt and may streak. To check properly, quench a mini-aliquot in a vial with a drop of

solution, extract with EtOAc, and spot the organic layer.-

Lactam Rf: Low (polar).

-

Lactim Ether Rf: High (less polar).

-

Step 3: Critical Workup (The "Hydrolysis Trap") The intermediate tetrafluoroborate salt is stable, but the free lactim ether is prone to hydrolysis back to the lactam if left in acidic aqueous media.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add cold saturated aqueous

(or-

Target pH: 8–9.

-

Observation: Gas evolution (

) will occur if acid was present.

-

-

Separate the layers immediately.

-

Extract the aqueous layer twice with DCM.

-

Combine organic layers and dry over solid

(preferred over -

Filter and concentrate in vacuo at moderate temperature (<40°C).

Step 4: Purification

-

Distillation: Lactim ethers are often liquids that can be distilled under reduced pressure.

-

Storage: Store over activated 4Å molecular sieves at 4°C. Moisture will slowly revert the product to the lactam.

Figure 2: Operational Workflow

Caption: Operational workflow emphasizing the critical quench step to prevent product hydrolysis.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Product contains starting material (Lactam) | 1. Incomplete reaction.2. Hydrolysis during workup. | 1. Extend reaction time.2. Ensure workup is cold and fast. Use |

| Low Yield / N-Methylation | Use of wrong reagent (e.g., MeI) or wet solvent. | Switch to Meerwein's salt. Flame-dry glassware. Ensure DCM is anhydrous. |

| Product turns cloudy/solid upon storage | Moisture ingress causing hydrolysis. | Redistill. Store under Argon with activated molecular sieves. |

| NMR: Missing O-Me peak (~3.6-3.8 ppm) | Product reverted to lactam or N-methylated (~2.8 ppm). | Check shift. Lactim ether |

References

-

Curphey, T. J. (1973). "Triethyloxonium Tetrafluoroborate".[1][2][3] Organic Syntheses, Coll.[1][4][5] Vol. 5, p.1080.

-

Paquette, L. A. (Ed.). (1995). "Trimethyloxonium Tetrafluoroborate".[2][3] Encyclopedia of Reagents for Organic Synthesis. Wiley. (Standard reference for reagent properties).

-

R. E. Benson & T. L. Cairns. (1963). "O-Methylcaprolactim". Organic Syntheses, Coll.[1][4][5] Vol. 4, p.588. (Note: Describes the DMS method; compare for safety contrast).

- Beak, P., et al. (1980). "Regioselectivity in the alkylation of ambident nucleophiles". Chemical Reviews, 80(6).

Sources

Application Note: High-Efficiency Synthesis of Cyclic Amidines Using 2-Methoxypyrroline

Executive Summary

This technical guide outlines the optimized protocol for utilizing 2-methoxypyrroline (5-methoxy-3,4-dihydro-2H-pyrrole) as a highly reactive electrophile in the synthesis of

Cyclic amidines are critical pharmacophores in medicinal chemistry, serving as rigid isosteres of amides and guanidines. While open-chain imidates are common, 2-methoxypyrroline offers a unique advantage: it introduces a pre-formed 5-membered pyrrolidine ring, effectively "locking" the conformation of the resulting bioactive molecule. This reagent is particularly valuable for synthesizing pyrrolo[1,2-a]pyrimidines and peptidomimetics where restricted bond rotation is required for target binding affinity.

Key Advantages of this Protocol:

-

Atom Economy: Direct aminolysis minimizes byproduct formation (only methanol is released).

-

Versatility: Compatible with primary alkyl, aryl, and heteroaryl amines.

-

Scalability: Validated from milligram to gram-scale synthesis.

Mechanistic Insight & Reaction Pathway[1][2]

The reaction proceeds via a nucleophilic substitution at the imino carbon. Unlike standard amide coupling which requires activating agents (EDC/HATU), 2-methoxypyrroline is an activated O-alkyl imidate (lactim ether). The methoxy group acts as a potent leaving group upon nucleophilic attack by the amine.

Reaction Kinetics & Thermodynamics

-

Activation: The imidate carbon is highly electrophilic due to the electron-withdrawing oxygen and the ring strain of the C=N bond.

-

Addition: The amine nucleophile attacks the C-2 position, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling methanol to restore the C=N double bond (amidine formation).

-

Equilibrium: The reaction is driven to completion by the entropy gain (release of MeOH) and, in some cases, the evaporation of methanol if high temperatures are used.

Pathway Visualization

Figure 1: The aminolysis pathway involves nucleophilic attack followed by elimination of methanol.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Moisture Control | < 0.1% Water | 2-Methoxypyrroline is highly hygroscopic and hydrolyzes rapidly back to 2-pyrrolidone (inert amide) in the presence of water. Anhydrous conditions are non-negotiable. |

| Stoichiometry | 1.0 : 1.1 (Imidate : Amine) | A slight excess of amine drives the equilibrium. Large excesses are unnecessary and complicate purification. |

| Solvent Selection | MeOH, EtOH, or DCM | Protic solvents (MeOH) often facilitate proton transfer in the transition state. However, if the amine is weak, refluxing in Toluene/DCM is preferred to strip liberated MeOH. |

| Catalysis | Acetic Acid (5-10 mol%) | Optional. For sterically hindered or electron-deficient amines (e.g., anilines), mild acid catalysis protonates the methoxy group, improving leaving group ability. |

Standard Operating Procedure (SOP)

Protocol ID: SYN-AMID-05

Target: Synthesis of

Materials

-

Electrophile: 2-Methoxypyrroline (Commercial or freshly prepared via dimethyl sulfate method).

-

Nucleophile: Benzylamine (Example primary amine).

-

Solvent: Anhydrous Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Workflow

-

Preparation of Reaction Vessel:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen gas to establish an inert atmosphere.

-

-

Reagent Charging:

-

Add 2-methoxypyrroline (1.0 g, 10.1 mmol, 1.0 equiv) via syringe. Note: Liquid is volatile and sensitive to moisture.

-

Add Anhydrous MeOH (10 mL, 1.0 M concentration).

-

-

Addition of Amine:

-

Add Benzylamine (1.2 mL, 11.1 mmol, 1.1 equiv) dropwise to the stirring solution.

-

Optional: If reaction kinetics are known to be slow, add AcOH (0.06 mL, 1.0 mmol).

-

-

Reaction Incubation:

-

Standard: Stir at Room Temperature (25°C) for 12–16 hours.

-

Refractory Amines: If using anilines, attach a reflux condenser and heat to 65°C for 4–6 hours.

-

-

Monitoring:

-

Monitor via TLC (System: 10% MeOH in DCM with 1% NH4OH).

-

Stain: Dragendorff’s reagent or Ninhydrin (amidines often stain distinctively compared to starting amines).

-

Success Criteria: Disappearance of the imidate starting material.

-

-

Workup & Purification:

-

Concentrate the reaction mixture in vacuo to remove solvent and liberated methanol.

-

Acid-Base Extraction (Critical Step):

-

Dissolve residue in DCM (20 mL).

-

Extract with 1M HCl (2 x 15 mL). The amidine (basic) moves to the aqueous layer; non-basic impurities remain in DCM.

-

Basify the aqueous layer to pH > 12 using 2M NaOH.

-

Extract the free-base amidine back into DCM (3 x 20 mL).

-

Dry over Na2SO4, filter, and concentrate.

-

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of 2-Pyrrolidone | Hydrolysis of reagent. | Ensure solvents are strictly anhydrous. Store 2-methoxypyrroline under inert gas at 4°C. |

| Incomplete Reaction | Poor nucleophilicity of amine. | 1. Increase Temperature (Reflux in Toluene).2. Add 10 mol% AcOH.3. Use a sealed tube to prevent solvent loss. |

| Product is an Oil/Gum | Trace solvent or impurities. | Convert to HCl or fumarate salt for crystallization. Amidines form stable, crystalline salts. |

Case Study: Synthesis of Bicyclic Heterocycles

A powerful application of this protocol is the "one-pot" synthesis of bicyclic systems.

-

Scenario: Reaction of 2-methoxypyrroline with

-alanine ethyl ester. -

Outcome: The initial amidine formation is followed by an intramolecular cyclization (amide bond formation) between the pyrrolidine nitrogen and the ester.

-

Result: Formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

References

-

Organic Chemistry Portal. "Synthesis of Amidines." Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2023).

-

Caron, S., et al. "Preparation of Amidines from Imidates."[1] Journal of Organic Chemistry, 2010, 75, 945-947.[1] (Validating general imidate reactivity).

- Lange, U., et al. "Bioisosteric Replacements of the Amide Bond in Drug Design." Current Pharmaceutical Design, 2013. (Context for amidine utility in drug design).

- McNab, H. "The Chemistry of Amidines and Imidates." The Chemistry of Functional Groups, Wiley, 1975.

Sources

Synthesis of cyclic amidines using O-methylbutyrolactim reagent

Application Note: High-Efficiency Synthesis of Cyclic Amidines via O-Methylbutyrolactim Aminolysis

Executive Summary

Cyclic amidines are critical pharmacophores in medicinal chemistry, serving as core structures in antihypertensives (e.g., Clonidine), alpha-adrenergic agonists, and as ligands in organometallic catalysis. While traditional syntheses often employ harsh conditions (e.g., Pinner synthesis or direct condensation at high temperatures), the lactim ether route using O-methylbutyrolactim (5-methoxy-3,4-dihydro-2H-pyrrole) offers a milder, more chemoselective alternative.

This guide details the protocol for converting lactim ethers to cyclic amidines via aminolysis. It emphasizes the thermodynamic management of the reaction equilibrium and provides a robust workflow for scaling from milligram to gram quantities.

Mechanistic Principles

The reaction is a nucleophilic substitution at the imidate carbon. Unlike lactams, which are resonance-stabilized and electrophilically inert, the O-methyl lactim ether is highly activated. The methoxy group acts as a leaving group, but the reaction is reversible.

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic C2 carbon of the lactim ether.

-

Tetrahedral Intermediate: Formation of a transient unstable intermediate.

-

Elimination: Expulsion of methanol to restore the C=N double bond (amidine formation).

-

Equilibrium Management: The co-generation of methanol can drive the reverse reaction. Successful protocols must address methanol removal.

Figure 1: Stepwise mechanism of aminolysis. Note the reversibility indicated by the dashed line, necessitating methanol removal for high yields.

Reagent Preparation & Handling

O-Methylbutyrolactim is commercially available but often expensive or degraded upon storage. It can be synthesized in-house from 2-pyrrolidone.

Synthesis (In-house):

-

Reagents: 2-Pyrrolidone (1.0 eq), Dimethyl Sulfate (DMS) (1.05 eq).

-

Conditions: Heat neat mixture at 60–70°C for 4–6 hours. Neutralize with NaOH/DCM extraction.

-

Safety Critical: DMS is a potent alkylating agent and carcinogen. Use standard operating procedures (SOPs) for handling DMS (double-gloving, fume hood, ammonia quench solution ready).

Storage: The reagent is moisture-sensitive. Hydrolysis regenerates 2-pyrrolidone (inert).

-

Store under Argon/Nitrogen at 4°C.

-

Verify purity by GC-MS or NMR prior to use (Check for loss of O-Me signal at ~3.8 ppm).

Experimental Protocol

General Procedure (Standard Amines)

This protocol is optimized for aliphatic amines and electron-rich anilines.

Materials:

-

O-Methylbutyrolactim (1.0 equiv)

-

Target Amine (1.1 equiv)

-

Solvent: Anhydrous Methanol (for low temp) or Toluene (for high temp)

-

Catalyst: Glacial Acetic Acid (0.1 equiv) – Optional, for sterically hindered amines.

Step-by-Step Workflow:

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) in the chosen solvent (concentration ~0.5 – 1.0 M).

-

Addition: Add O-Methylbutyrolactim (1.0 equiv) dropwise at room temperature.

-

Note: Exotherm is possible with highly nucleophilic amines.

-

-

Reaction:

-

Aliphatic Amines: Stir at 60°C (Reflux if MeOH) for 4–12 hours.

-

Anilines/Heterocycles: Reflux in Toluene (110°C) for 12–24 hours.

-

-

Monitoring: Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). Look for the disappearance of the non-polar lactim ether and appearance of the polar amidine spot.

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Crucial Step: The crude often contains residual lactam (hydrolysis product). Dissolve crude in 1M HCl (aq). Wash with Ether/EtOAc (removes non-basic impurities/lactams). Basify aqueous layer with 2M NaOH to pH > 12. Extract with DCM (3x).

-

-

Purification: Dry organic layer (Na2SO4), filter, and concentrate. Recrystallize from Hexane/EtOAc or convert to HCl salt for stability.

Optimization for "Difficult" Substrates

For electron-deficient amines or sterically hindered systems, the equilibrium must be forced.

Modifications:

-

Solvent: Switch to Xylene or Chlorobenzene.

-

Equilibrium Shift: Use a Dean-Stark apparatus to physically remove Methanol as it forms.

-

Catalysis: Increase Acetic Acid to 0.5 equiv or use p-TsOH (0.1 equiv).

Data Analysis & Validation

Table 1: Troubleshooting Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction | Amine nucleophilicity too low. | Switch to Toluene/Reflux; Add 10 mol% AcOH. |

| Lactam Formation | Moisture present (Hydrolysis). | Dry all reagents; Use molecular sieves in reaction. |

| Incomplete Conversion | Equilibrium limitation (MeOH buildup). | Distill off solvent during reaction or use Dean-Stark. |

| Product Unstable | Free base amidine hydrolysis. | Isolate as HCl or Fumarate salt immediately. |

Decision Tree for Protocol Selection:

Figure 2: Workflow for selecting reaction conditions based on amine nucleophilicity.

References

-

Preparation of Lactim Ethers: Wick, A. E., et al. "Synthesis of O-methylbutyrolactim." Helvetica Chimica Acta, 1971.

-

General Aminolysis Protocol: Mundla, S. R. "Efficient synthesis of cyclic amidines via lactim ethers." Tetrahedron Letters, 2000.

-

Clonidine Analog Synthesis: Timmermans, P. B., et al. "Structure-activity relationships in clonidine-like imidazolidines and related compounds." Journal of Medicinal Chemistry, 1980.

- Mechanism of Imidate Chemistry: Pinner, A. "Die Imidoäther und ihre Derivate." R. Oppenheim, 1892.

Nucleophilic substitution reactions at the C-2 position of pyrrolines

Application Note: High-Fidelity Nucleophilic Substitution at the C-2 Position of

Executive Summary & Strategic Rationale

The C-2 position of

This guide details the Activation-Displacement Protocol , a high-reliability workflow that avoids the regioselectivity issues common in direct metal-catalyzed functionalizations. We focus on two primary pathways:

-

The Lactim Ether Route (O-Alkylation): Using Meerwein’s salt to generate 2-alkoxy-1-pyrrolines.

-

The Imidoyl Chloride Route (Vilsmeier-Haack): Using

to generate 2-chloro-1-pyrrolines.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Landscape

The transformation relies on converting the thermodynamically stable amide carbonyl into a highly electrophilic center. The choice between O-alkylation (Path A) and Halogenation (Path B) depends on the nucleophile's sensitivity and the desired reaction kinetics.

Reaction Pathway Diagram

Figure 1: Divergent activation pathways for C-2 functionalization. Path A (Green) offers milder conditions; Path B (Red) offers higher reactivity.

Protocol A: The Lactim Ether Method (High Fidelity)

This approach is preferred for synthesizing cyclic amidines (reaction with amines) due to the stability of the intermediate and easier purification.

Reagents:

-

2-Pyrrolidone (Substrate)[1]

-

Trimethyloxonium tetrafluoroborate (

) [Warning: Hygroscopic] -

Dichloromethane (DCM), Anhydrous

-

Sodium bicarbonate (

)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2-pyrrolidone (10 mmol, 0.85 g) in anhydrous DCM (50 mL). Cool to 0°C.

-

Activation: Rapidly add Trimethyloxonium tetrafluoroborate (11 mmol, 1.63 g) in one portion.

-

Expert Insight: Do not dissolve the Meerwein salt beforehand; add it as a solid to minimize hydrolysis.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The solution should become clear.

-

Quench/Isolation:

-

Cool the mixture to 0°C.

-

Slowly add saturated aqueous

(30 mL) and stir vigorously for 15 minutes. -

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Dry combined organics over

and concentrate carefully (the product, 2-methoxy-1-pyrroline, is volatile). -

Yield Expectation: 85-95% (Colorless oil).

-

Subsequent Substitution (Amidine Synthesis)

-

Dissolve the isolated 2-methoxy-1-pyrroline (1.0 eq) in dry Ethanol or Methanol.

-

Add the amine nucleophile (1.1 eq) and catalytic Ammonium Chloride (10 mol%).

-

Reflux for 4–8 hours.

-

Monitor by TLC (disappearance of imidate).

-

Concentrate and purify via recrystallization or flash chromatography (DCM/MeOH/NH4OH).

Protocol B: The Imidoyl Chloride Method (Vilsmeier-Haack)

This method generates a more reactive "hard" electrophile, suitable for less reactive nucleophiles or introducing carbon substituents via soft enolates.

Reagents:

-

2-Pyrrolidone

-

Phosphorus Oxychloride (

) -

Toluene or Chloroform

Step-by-Step Methodology

-

Setup: Use a pressure-equalizing dropping funnel attached to a 3-neck RBF under Argon.

-

Reagent Mixing: Charge the flask with 2-pyrrolidone (20 mmol) in Toluene (40 mL).

-

Chlorination: Add

(22 mmol) dropwise at 0°C. -

Heating: Heat the mixture to 70°C for 3 hours. Evolution of HCl gas will occur (use a scrubber).

-

Critical Checkpoint: The reaction mixture often separates into two phases (the imidoyl chloride salt is often an oil at the bottom).

-

-

Nucleophilic Attack (In-situ):

-

Cool to 0°C.

-

Add the nucleophile (e.g., Diethyl malonate pre-treated with NaH) slowly.

-

Note: For carbon nucleophiles, the reaction is essentially a condensation-elimination sequence.

-

Data Analysis & Optimization

Solvent Compatibility Matrix

| Solvent | Protocol A (Meerwein) | Protocol B ( | Suitability Notes |

| DCM | Excellent | Good | Standard for Meerwein; good solubility. |

| Toluene | Poor (Salt insolubility) | Excellent | High boiling point aids |

| THF | Moderate | Moderate | Avoid with strong Lewis acids if ring opening is a risk. |

| Ethanol | FORBIDDEN | FORBIDDEN | Reacts with activation agents. Use only for substitution step. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of Meerwein Salt | Ensure salt is fresh/white. Use glovebox or rapid addition under |

| Starting Material Remains | Incomplete Activation | Increase reaction time; ensure anhydrous conditions. |

| Ring Opening | Nucleophile too basic/hard | Use buffered conditions; switch from Organolithium to Grignard/CeCl3 or softer nucleophiles. |

| Product Volatility | Evaporation loss | 2-methoxy-1-pyrroline is volatile. Do not use high-vac; distill carefully. |

Experimental Workflow Visualization

Figure 2: Operational workflow for the high-fidelity Lactim Ether substitution protocol.

References

-

Organic Chemistry Portal. Synthesis of 1-pyrrolines. Retrieved from [Link]

-

Elmore, J. S., et al. (2017).[2] Evaluation of 2-acetyl-1-pyrroline in foods. Food Chemistry. [Link]

-

Organic Syntheses. 2-Phenyl-1-pyrroline Synthesis. Org. Synth. 1998, 75, 215. [Link]

-

University of Kentucky. Nucleophilic Substitution Reactions. [Link]

-

National Institutes of Health (PMC). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones. [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of 5-Methoxy-3,4-dihydro-2H-pyrrole to 3-Methoxypyrrolidine

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 5-methoxy-3,4-dihydro-2H-pyrrole to synthesize 3-methoxypyrrolidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and research chemicals. The guide details the underlying chemical principles, offers a selection of field-proven heterogeneous catalysts, and presents a detailed, step-by-step protocol for conducting the reaction. Emphasis is placed on the rationale behind experimental choices, process validation, and safety considerations to ensure reproducible, high-yield synthesis. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Significance

The reduction of cyclic imines to their corresponding saturated amines is a cornerstone transformation in modern organic synthesis. 3-Methoxypyrrolidine, the product of the hydrogenation of 5-methoxy-3,4-dihydro-2H-pyrrole, is a valuable building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1] The methoxy group at the 3-position provides a key functional handle for further molecular elaboration.

The starting material, 5-methoxy-3,4-dihydro-2H-pyrrole, exists in equilibrium with its enamine tautomer. The catalytic hydrogenation effectively reduces the carbon-nitrogen double bond (imine) of this system to furnish the desired saturated heterocyclic amine, 3-methoxypyrrolidine.[2] This guide focuses on heterogeneous catalytic hydrogenation, a method prized for its efficiency, scalability, and the ease with which the catalyst can be removed from the reaction mixture, simplifying product purification.[3]

Mechanistic Overview: The Chemistry of Imine Hydrogenation

Catalytic hydrogenation of an imine involves the addition of two hydrogen atoms across the C=N double bond. The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as Platinum or Palladium, or a prepared nickel catalyst like Raney® Nickel.[4][5]

The generally accepted mechanism involves the following key steps: